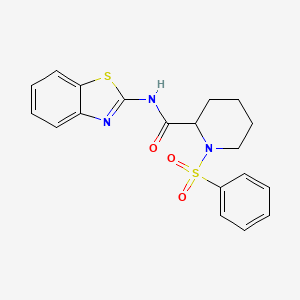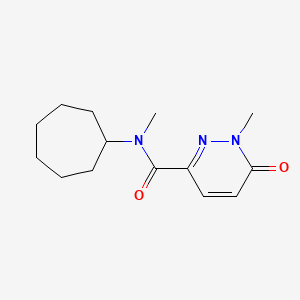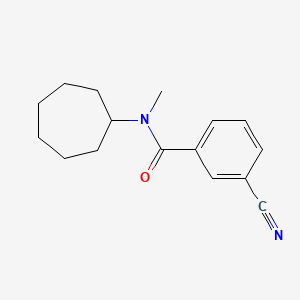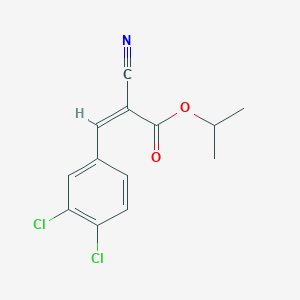
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide, also known as CHM-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CHM-1 is a small molecule that belongs to the class of N-acylhydrazone derivatives and has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC enzymes by N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide results in the accumulation of acetylated histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell migration, and suppress the formation of new blood vessels. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide also modulates the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its low toxicity and high selectivity for cancer cells. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide. One of the potential applications of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of cancer. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of cancer and to investigate its potential use in combination with other anti-cancer agents.
Another potential application of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide in animal models of inflammation and to investigate its potential use in combination with other anti-inflammatory agents.
Overall, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide is a promising compound that has shown potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Synthesemethoden
The synthesis of N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide involves the reaction of cycloheptylamine with N-methyl-2-(2-oxopyridin-1-yl)acetohydrazide in the presence of acetic acid and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-cancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide has also shown anti-inflammatory effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide exerts its anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(13-8-4-2-3-5-9-13)15(19)12-17-11-7-6-10-14(17)18/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOPMAKLSRNLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)


![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)
